REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:12][CH2:11][CH2:10][CH:4]([C:5]([O:7]CC)=[O:6])[CH2:3]1.[OH-].[Li+].Cl>O1CCOCC1.O>[CH3:1][N:2]1[CH2:12][CH2:11][CH2:10][CH:4]([C:5]([OH:7])=[O:6])[CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CC(C(=O)OCC)CCC1
|
Name
|
|
Quantity
|
118 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 1.5 hours at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
carried on without further purification
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
CN1CC(CCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |